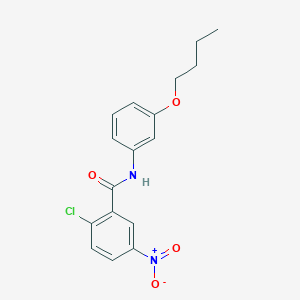

N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide

Description

N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide: is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a butoxy group attached to the phenyl ring, a chloro group, and a nitro group on the benzamide structure

Properties

IUPAC Name |

N-(3-butoxyphenyl)-2-chloro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4/c1-2-3-9-24-14-6-4-5-12(10-14)19-17(21)15-11-13(20(22)23)7-8-16(15)18/h4-8,10-11H,2-3,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXDDQGHBXWIHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367201 | |

| Record name | N-(3-BUTOXYPHENYL)-2-CHLORO-5-NITRO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5509-84-2 | |

| Record name | N-(3-BUTOXYPHENYL)-2-CHLORO-5-NITRO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide typically involves the following steps:

Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.

Amidation: The final step involves the formation of the amide bond by reacting the chlorinated nitrobenzene with 3-butoxyaniline in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Reduction: Formation of N-(3-Butoxyphenyl)-2-chloro-5-amino-benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of N-(3-Butoxyphenyl)-2-chloro-5-nitrobenzoic acid.

Scientific Research Applications

Chemistry: N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its structural features make it a candidate for drug development and screening.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It is investigated for its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various products.

Mechanism of Action

The mechanism of action of N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and butoxy groups contribute to the compound’s overall reactivity and ability to penetrate biological membranes.

Comparison with Similar Compounds

- N-(3-Butoxyphenyl)-2-chloro-4-nitro-benzamide

- N-(3-Butoxyphenyl)-2-chloro-3-nitro-benzamide

- N-(3-Butoxyphenyl)-2-chloro-6-nitro-benzamide

Comparison: N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide is unique due to the specific positioning of the nitro group on the benzamide ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.

Biological Activity

N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a butoxy group , a chloro group , and a nitro group attached to a benzamide backbone. These functional groups contribute to its reactivity and biological activity, particularly in terms of lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can modify cellular components, potentially affecting signaling pathways involved in cell proliferation and apoptosis. The chloro and butoxy groups enhance the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines. The following table summarizes the in vitro antiproliferative effects observed:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 10-33 | |

| MDA-MB-231 (Breast) | 23-33 | |

| HepG2 (Liver) | 15 | |

| A549 (Lung) | 20 |

These values indicate significant cytotoxicity, suggesting that this compound may be effective in targeting tumor cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate |

| Escherichia coli | 50 | Low |

| Bacillus subtilis | 10 | High |

These results indicate that this compound possesses selective antimicrobial activity, particularly against certain Gram-positive bacteria.

Case Studies and Research Findings

Several case studies have investigated the therapeutic potential of this compound:

- Breast Cancer Treatment : In a study focusing on breast cancer models, the compound demonstrated significant inhibition of tumor growth in vivo, correlating with its in vitro antiproliferative effects. This suggests potential for development as a chemotherapeutic agent.

- Antimicrobial Efficacy : Research showed that when combined with other antimicrobial agents, this compound enhanced the overall efficacy against resistant bacterial strains, indicating possible applications in combination therapies.

- Mechanistic Studies : Investigations into its mechanism revealed that the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, similar to known antimitotic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.